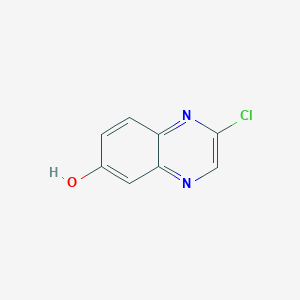

2-Chloroquinoxalin-6-ol

Descripción general

Descripción

2-Chloroquinoxalin-6-ol is a chemical compound with the CAS Number: 55687-04-2. It has a molecular weight of 180.59 and its IUPAC name is 2-chloroquinoxalin-6-ol . It is a solid substance .

Molecular Structure Analysis

The InChI code for 2-Chloroquinoxalin-6-ol is 1S/C8H5ClN2O/c9-8-4-10-7-3-5(12)1-2-6(7)11-8/h1-4,12H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Chloroquinoxalin-6-ol is a solid substance . It has a molecular weight of 180.59 .Aplicaciones Científicas De Investigación

Antiviral Research

2-Chloroquinoxalin-6-ol has been studied for its potential antiviral properties. Research has highlighted the relevance of chloroquine, a compound related to 2-chloroquinoxalin-6-ol, in the treatment of patients infected by novel viruses like SARS-CoV-2. This underscores the potential of similar compounds in antiviral research (Touret & de Lamballerie, 2020).

Chemical Synthesis and Industrial Applications

Quinoxaline derivatives, including 2-chloroquinoxalin-6-ol, have been used as fluorescent whiteners for polyester fibers. Their synthesis and application demonstrate the compound's utility in industrial processes (Rangnekar & Tagdiwala, 1986).

Serotoninmimetic Activity

Compounds derived from 2-chloroquinoxalin-6-ol, such as piperazinylquinoxalines, have been studied for their serotoninmimetic activities. These studies contribute to understanding the compound's potential impact on neurotransmitter systems (Lumma et al., 1981).

Antibacterial Research

2-Chloroquinoxalin-6-ol derivatives have shown potential in antibacterial research. Studies have focused on synthesizing new derivatives and evaluating their effectiveness against various bacterial strains, indicating the compound's possible use in developing new antibiotics (Babu & Srinivasu, 2021).

Anticancer and Antimicrobial Activity

Research has been conducted on the synthesis of new derivatives of 2,3,6,7-tetra substituted-N-(3-chloroquinoxalin-2-yl)acridin-9-amine, demonstrating significant activity against bacterial and cancer strains. This highlights the potential of 2-chloroquinoxalin-6-ol derivatives in cancer and antimicrobial therapies (Podila & Omprakash, 2020).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Quinoxaline derivatives are known to exhibit a wide range of biological activities, which suggests that 2-chloroquinoxalin-6-ol may interact with its targets in a manner that induces significant biochemical changes .

Biochemical Pathways

Quinoxaline derivatives are known to be involved in a variety of biochemical processes, but the specific pathways influenced by 2-Chloroquinoxalin-6-ol require further investigation .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability . It is also known to inhibit CYP1A2 and CYP3A4, two important enzymes involved in drug metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. For 2-Chloroquinoxalin-6-ol, it is recommended to store the compound in an inert atmosphere at room temperature .

Propiedades

IUPAC Name |

2-chloroquinoxalin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-4-10-7-3-5(12)1-2-6(7)11-8/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUZHHHXMDDDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroquinoxalin-6-ol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)

![3-[1-[4-(Methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2800701.png)